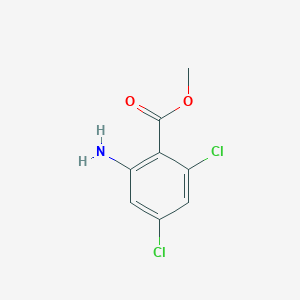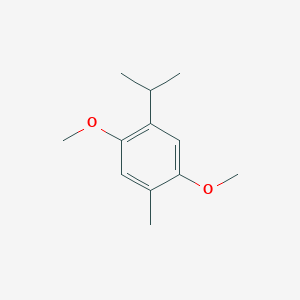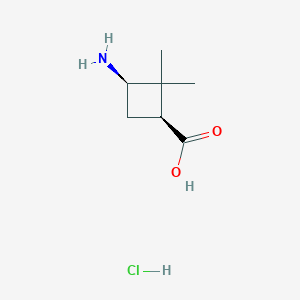
Mesityl 2,4,6-trimethylbenzoate
Overview
Description
Mesityl 2,4,6-trimethylbenzoate, also known as mesitylene-2,4,6-tricarboxylate or mesitylbenzoate, is a chemical compound with the molecular formula C19H22O2 . It is an ester, which is formed by the reaction of mesitylene (1,3,5-trimethylbenzene) with methanol and benzoic acid.
Synthesis Analysis
The synthesis of Mesityl 2,4,6-trimethylbenzoate involves the reaction of mesitylene (1,3,5-trimethylbenzene) with methanol and benzoic acid. The synthesis reference can be found in The Journal of Organic Chemistry, 49, p. 1712, 1984 .Molecular Structure Analysis
The molecular formula of Mesityl 2,4,6-trimethylbenzoate is C19H22O2 . The average mass is 282.377 Da and the monoisotopic mass is 282.161987 Da .Relevant Papers One relevant paper is “Mesitylated trityl radicals, a platform for doublet emission: symmetry breaking, charge-transfer states and conjugated polymers” published in Nature Communications . The paper reports a defect-free synthetic methodology via mesityl substitution at the para-positions of tris(2,4,6-trichlorophenyl)methyl radical. These materials reveal a number of novel optoelectronic properties .
Scientific Research Applications
Luminescent Materials
Mesityl 2,4,6-trimethylbenzoate (MTMB) has garnered attention in the field of luminescent materials. Here’s why:
Doublet Emission: MTMB, when mesitylated at the para-positions of tris(2,4,6-trichlorophenyl)methyl radical, shows strongly enhanced photoluminescence due to symmetry breaking in the excited state. This defect-free synthetic methodology allows for efficient doublet emission, which is advantageous for optoelectronic devices .
Covalent Attachment: Covalently attaching carbazole to the mesitylated radical results in very high photoluminescence yield. Films containing this modified radical show excellent performance in light-emitting diodes (LEDs) with a maximum external quantum efficiency at 689 nm .
Organic Radical Emitters
MTMB belongs to the class of organic radical molecules, which have unique properties:
Fast Emission Process: MTMB benefits from fast emission processes with nanosecond timescales, reducing exciton quenching in electroluminescent applications .
Donor–Acceptor Systems
MTMB has been employed in donor-radical acceptor systems:
- Efficient Doublet Emitters : Combining MTMB (as a donor) with suitable radical acceptors results in efficient doublet emitters. These systems find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Fluorescent Probes
MTMB derivatives can serve as fluorescent probes:
properties
IUPAC Name |
(2,4,6-trimethylphenyl) 2,4,6-trimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-11-7-13(3)17(14(4)8-11)19(20)21-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWKUOSTOPFSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OC2=C(C=C(C=C2C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343510 | |
| Record name | Mesityl 2,4,6-trimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mesityl 2,4,6-trimethylbenzoate | |
CAS RN |
1504-38-7 | |
| Record name | Mesityl 2,4,6-trimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




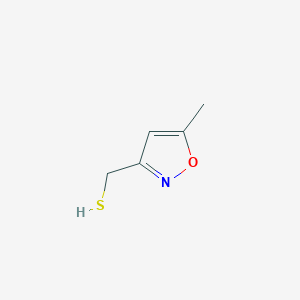

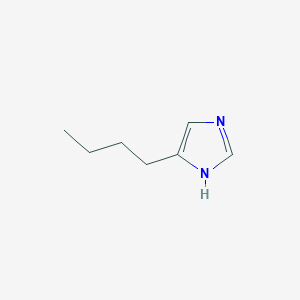
![2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis-](/img/structure/B3047883.png)
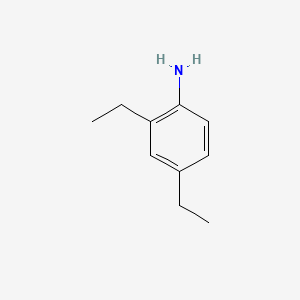

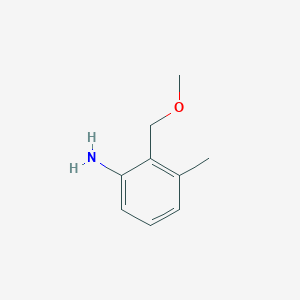
![1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide](/img/structure/B3047887.png)

